molecular formula C13H20N2O3S2 B6507035 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide CAS No. 1798028-17-7

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide

Cat. No. B6507035
CAS RN: 1798028-17-7
M. Wt: 316.4 g/mol
InChI Key: GWCWUYAVGCXFKG-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide (abbreviated as N-MSTA) is an organic compound that is used in various scientific research applications. It is a synthetic compound, and is used in a variety of biochemical and physiological studies, as well as in laboratory experiments. N-MSTA is a unique compound, as it has a wide range of properties and applications.

Mechanism of Action

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to act as an antioxidant in a variety of biochemical and physiological studies. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to inhibit the activity of several enzymes involved in oxidative stress pathways, such as NADPH oxidase and xanthine oxidase. N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to protect cells from oxidative damage. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to reduce the formation of advanced glycation end products (AGEs), which are compounds that are associated with the progression of several diseases, including diabetes and cardiovascular disease. N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has also been shown to reduce the formation of lipid peroxidation products, which are compounds that are associated with the progression of several diseases, including atherosclerosis and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has several advantages and limitations for lab experiments. One of the major advantages of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is that it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is a relatively stable compound, which makes it a reliable option for laboratory experiments. However, one of the major limitations of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is that it is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has a relatively short half-life, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide. One potential future direction is to investigate its effects on other diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide on other biochemical and physiological pathways, such as the pathways involved in the metabolism of lipids and carbohydrates. Additionally, further research could be conducted to investigate the effects of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide on other cell types, such as stem cells and immune cells. Finally, further research could be conducted to investigate the effects of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide on the development of novel therapeutic agents.

Synthesis Methods

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is synthesized through a multi-step process. The first step is the formation of the thiophene ring, which is accomplished by reacting p-toluenesulfonyl chloride with 2-aminothiophene. This reaction results in the formation of N-tosyl-2-aminothiophene. The next step is the formation of the piperidine ring, which is accomplished by reacting N-tosyl-2-aminothiophene with 1-methanesulfonylpiperidine. This reaction results in the formation of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-aminothiophene. The final step is the formation of the acetamide group, which is accomplished by reacting N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-aminothiophene with acetic anhydride. This reaction results in the formation of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is used in a variety of scientific research applications. It has been used in studies of the effects of endoplasmic reticulum stress on cell viability, as well as in studies of the effects of oxidative stress on cellular metabolism. Additionally, N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been used in studies of the effects of oxidative stress on mitochondrial function, as well as in studies of the effects of oxidative stress on apoptosis. N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has also been used in studies of the effects of oxidative stress on cell cycle regulation, as well as in studies of the effects of oxidative stress on inflammation.

properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-20(17,18)15-5-2-11(3-6-15)9-14-13(16)8-12-4-7-19-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCWUYAVGCXFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

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